molecular formula C10H18O2 B2619127 5,5,7,7-Tetramethyl-1,6-dioxaspiro[2.5]octane CAS No. 2248414-87-9

5,5,7,7-Tetramethyl-1,6-dioxaspiro[2.5]octane

Cat. No.: B2619127
CAS No.: 2248414-87-9
M. Wt: 170.252
InChI Key: BHCJBFDBAWGIHI-UHFFFAOYSA-N
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Description

5,5,7,7-Tetramethyl-1,6-dioxaspiro[2.5]octane is an organic compound with the molecular formula C10H18O2. It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,7,7-Tetramethyl-1,6-dioxaspiro[2.5]octane typically involves the reaction of a suitable diol with a ketone under acidic conditions. One common method is the acid-catalyzed cyclization of 2,2,4,4-tetramethyl-1,3-pentanediol with acetone. The reaction is carried out in the presence of a strong acid such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, concentration of reactants, and the use of efficient catalysts. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5,5,7,7-Tetramethyl-1,6-dioxaspiro[2.5]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen atoms or other functional groups.

Scientific Research Applications

5,5,7,7-Tetramethyl-1,6-dioxaspiro[2.5]octane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5,7,7-Tetramethyl-1,6-dioxaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
  • 1,6-Dioxaspiro[2.5]octane

Uniqueness

5,5,7,7-Tetramethyl-1,6-dioxaspiro[2.5]octane is unique due to its tetramethyl substitution, which imparts greater stability and distinct chemical properties compared to its analogs. This makes it particularly valuable in applications requiring robust and stable compounds.

Properties

IUPAC Name

5,5,7,7-tetramethyl-1,6-dioxaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(2)5-10(7-11-10)6-9(3,4)12-8/h5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCJBFDBAWGIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CC(O1)(C)C)CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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